![molecular formula C22H29NO B13806158 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol CAS No. 69382-05-4](/img/structure/B13806158.png)
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a pyrrolidine ring, and a phenylpropyl chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in different industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multiple steps, starting with the preparation of the phenylpropyl and pyrrolidine intermediates. One common method involves the condensation of 3-phenylpropyl bromide with pyrrolidine under basic conditions to form the intermediate 3-phenylpropylpyrrolidine. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets and pathways. It may act on sigma receptors, which are involved in various cellular processes, including neuronal plasticity and neuroprotection . The compound’s effects on these receptors can lead to changes in cell signaling and function, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1-propanol: A simpler compound with a similar phenylpropyl structure but lacking the pyrrolidine ring.
Phenylpropanolamine: A compound with a similar phenylpropyl structure but different functional groups and biological activities.
Uniqueness
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol is unique due to its combination of a phenol group, a pyrrolidine ring, and a phenylpropyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
69382-05-4 |
|---|---|
Formule moléculaire |
C22H29NO |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
3-[1-(3-phenylpropyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C22H29NO/c1-2-13-22(20-11-6-12-21(24)17-20)14-16-23(18-22)15-7-10-19-8-4-3-5-9-19/h3-6,8-9,11-12,17,24H,2,7,10,13-16,18H2,1H3 |
Clé InChI |
SIBNTWHLPHYCCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


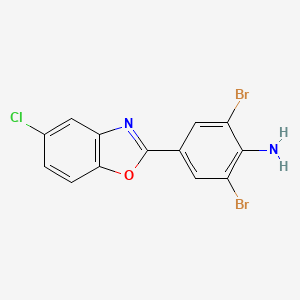
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
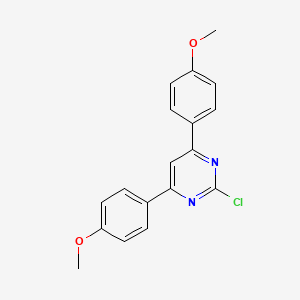
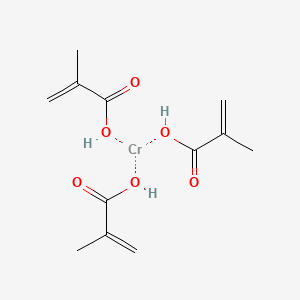
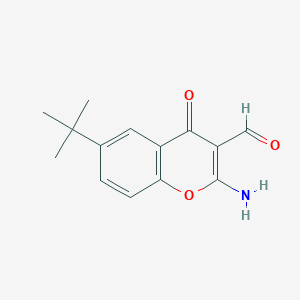
![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)


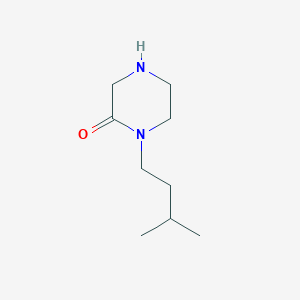

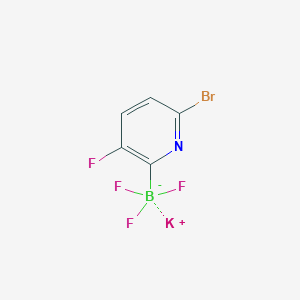
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)


